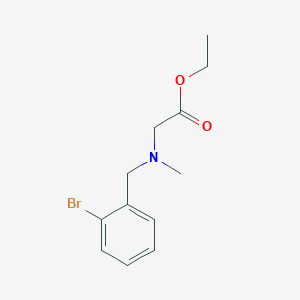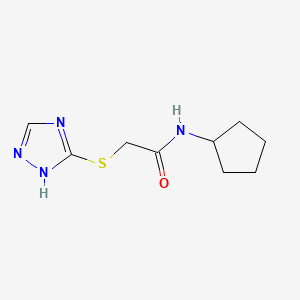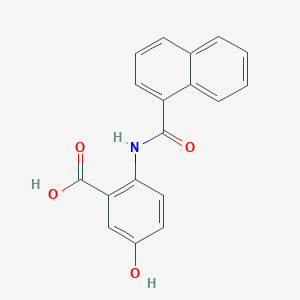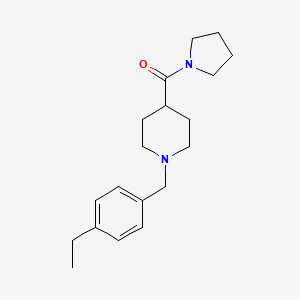![molecular formula C14H14N2O2S B5855723 N-[4-(acetylamino)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5855723.png)
N-[4-(acetylamino)-2-methylphenyl]-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(acetylamino)-2-methylphenyl]-2-thiophenecarboxamide, commonly known as TAK-659, is a novel and potent inhibitor of Bruton's tyrosine kinase (BTK). BTK is an enzyme that plays a crucial role in the signaling pathway of B cells, which are an important component of the immune system. Inhibition of BTK has been shown to be effective in the treatment of various B cell-related diseases, including lymphoma and autoimmune disorders. TAK-659 has emerged as a promising therapeutic agent for these diseases due to its high potency and favorable pharmacokinetic properties.
作用機序
TAK-659 exerts its pharmacological effects by binding to the active site of N-[4-(acetylamino)-2-methylphenyl]-2-thiophenecarboxamide and inhibiting its enzymatic activity. This compound is a key mediator of B cell receptor signaling, which is essential for B cell activation and survival. Inhibition of this compound by TAK-659 leads to the suppression of downstream signaling pathways, including the PI3K/Akt and NF-κB pathways, which are involved in B cell proliferation and survival. This results in the induction of apoptosis and the inhibition of tumor growth in preclinical models.
Biochemical and Physiological Effects:
TAK-659 has been shown to have favorable pharmacokinetic properties, including good oral bioavailability, high plasma exposure, and a long half-life. TAK-659 is metabolized primarily by CYP3A4 and is excreted in the feces and urine. TAK-659 has been well-tolerated in preclinical studies, with no significant adverse effects observed at therapeutic doses.
実験室実験の利点と制限
TAK-659 has several advantages for use in laboratory experiments, including its high potency, favorable pharmacokinetic properties, and well-established synthesis method. However, TAK-659 is a relatively new compound, and its safety and efficacy in humans have not been fully established. Further studies are needed to evaluate the potential toxicities and adverse effects of TAK-659, as well as its efficacy in clinical trials.
将来の方向性
There are several potential future directions for research on TAK-659. One area of interest is the development of combination therapies that include TAK-659 and other anti-cancer agents, such as rituximab, to enhance their efficacy in the treatment of lymphoma. Another area of interest is the evaluation of TAK-659 in other B cell-related diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to elucidate the mechanisms of action of TAK-659 and to identify potential biomarkers that can predict its efficacy and toxicity in patients.
合成法
The synthesis of TAK-659 involves a multi-step process that begins with the reaction of 2-chloro-4-nitroaniline with 2-methylthiophene-3-carboxylic acid to form an intermediate product. This intermediate is then subjected to a series of reactions involving acetylation, reduction, and cyclization to yield the final product, TAK-659. The synthesis of TAK-659 has been optimized to achieve high yields and purity, making it suitable for large-scale production.
科学的研究の応用
TAK-659 has been extensively studied in preclinical models of B cell-related diseases, including lymphoma and autoimmune disorders. In these studies, TAK-659 has been shown to inhibit N-[4-(acetylamino)-2-methylphenyl]-2-thiophenecarboxamide activity and downstream signaling pathways, leading to the suppression of B cell proliferation and survival. TAK-659 has also been shown to enhance the activity of other anti-cancer agents, such as rituximab, in lymphoma models. These findings suggest that TAK-659 may have potential as a monotherapy or combination therapy for the treatment of B cell-related diseases.
特性
IUPAC Name |
N-(4-acetamido-2-methylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-9-8-11(15-10(2)17)5-6-12(9)16-14(18)13-4-3-7-19-13/h3-8H,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYDUYZPJKHBBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5855647.png)
![N-isopropyl-4-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5855650.png)



![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5855664.png)







